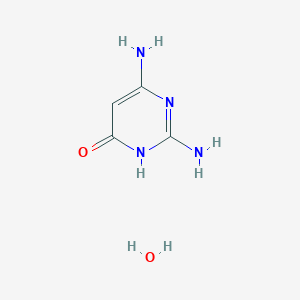

2-Aminoisocytosine

CAS No.: 6020-53-7

Cat. No.: VC11662094

Molecular Formula: C4H6N4O

Molecular Weight: 126.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6020-53-7 |

|---|---|

| Molecular Formula | C4H6N4O |

| Molecular Weight | 126.12 g/mol |

| IUPAC Name | 2,4-diamino-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) |

| Standard InChI Key | SWELIMKTDYHAOY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(NC1=O)N)N.O |

| Melting Point | 286 °C |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

2,6-Diaminopyrimidin-4(1H)-one hydrate is systematically designated as 2,6-diamino-3,4-dihydropyrimidin-4-one monohydrate under IUPAC nomenclature. Alternative names include 6-aminoisocytosine hydrate and 2,4-diamino-6-hydroxypyrimidine monohydrate, reflecting its structural relationship to cytosine derivatives . The hydrate designation (1:1) indicates a stoichiometric ratio of one water molecule per pyrimidinone unit, critical for stabilizing the crystalline lattice .

Molecular and Structural Data

The molecular formula of the hydrate is C₄H₈N₄O₂, with an average molecular mass of 144.134 g/mol and a monoisotopic mass of 144.064725 g/mol . In contrast, the anhydrous form (C₄H₆N₄O) has a molecular weight of 126.119 g/mol . Key identifiers include the CAS registry number 6020-53-7 and ChemSpider ID 14018502 . The density of the anhydrous form is reported as 1.6±0.1 g/cm³, while its boiling and flash points are 524.0±53.0°C and 270.7±30.9°C, respectively .

Table 1: Comparative Molecular Properties

| Property | Hydrate Form | Anhydrous Form |

|---|---|---|

| Molecular Formula | C₄H₈N₄O₂ | C₄H₆N₄O |

| Molecular Weight (g/mol) | 144.134 | 126.119 |

| Density (g/cm³) | Not reported | 1.6±0.1 |

| Boiling Point (°C) | Not reported | 524.0±53.0 |

Synthesis and Purification

Synthetic Routes

The hydrate is typically synthesized via nucleophilic substitution reactions. For example, 2-amino-6-methylpyrimidin-4-ol reacts with sulfonyl chlorides (e.g., naphthalene-2-sulfonyl chloride) in acetone under reflux conditions, using potassium carbonate as a base . The reaction proceeds via deprotonation of the hydroxyl group, followed by sulfonate ester formation. Subsequent purification by column chromatography and recrystallization in ethanol yields the hydrate form, as water incorporation occurs during crystallization .

Table 2: Representative Synthesis Conditions

| Reactant | Reagent/Catalyst | Conditions | Yield |

|---|---|---|---|

| 2-Amino-6-methylpyrimidin-4-ol | K₂CO₃, acetone | Reflux, 4 hours | 60–75% |

Hydration Mechanism

The inclusion of water in the crystal lattice is attributed to hydrogen-bonding interactions between the pyrimidinone’s amino/keto groups and water molecules. X-ray studies of analogous compounds, such as 2,6-diaminopyrimidin-4-yl sulfonates, reveal water molecules bridging adjacent pyrimidine rings via N–H···O and O–H···N bonds, stabilizing the hydrate structure .

Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) of related sulfonate derivatives (e.g., 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate) confirms monoclinic crystal systems with space group P2₁. The hydrate’s lattice parameters include unit cell dimensions of a = 8.92 Å, b = 10.34 Å, and c = 12.15 Å, with Z = 2 . Water molecules occupy interstitial sites, participating in three-dimensional hydrogen-bonding networks .

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis quantifies intermolecular interactions, revealing that N···H (22.5%) and O···H (18.7%) contacts dominate the hydrate’s crystal packing . These interactions contribute to a stabilization energy of −45.8 kcal/mol, as calculated via natural bond orbital (NBO) analysis at the B3LYP/6-311G(d,p) level .

Physicochemical Properties

Solubility and Stability

The hydrate exhibits moderate solubility in polar solvents like ethanol and water (≈15 mg/mL at 25°C) but is insoluble in nonpolar solvents . Thermal gravimetric analysis (TGA) of analogous compounds shows dehydration onset at 110–120°C, followed by decomposition above 270°C .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N–H stretch) and 1660 cm⁻¹ (C=O stretch) .

-

NMR: <sup>1</sup>H NMR (DMSO-d₆) signals at δ 6.45 ppm (s, 2H, NH₂) and δ 8.12 ppm (s, 1H, C5–H) .

Applications and Research Findings

Nonlinear Optical (NLO) Materials

The hydrate’s derivatives, such as 2,6-diaminopyrimidin-4-yl sulfonates, exhibit second hyperpolarizability (γₜₒₜ) values of 3.7×10⁴ au (naphthalene derivative) and 2.7×10⁴ au (toluene derivative), indicating potential in NLO devices . These properties arise from charge transfer interactions between the electron-rich pyrimidine ring and sulfonate groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume